



# Application Notes: Flow Cytometry Analysis of Th17 Cells Treated with SHR168442

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR168442 |           |
| Cat. No.:            | B12430605 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Thelper 17 (Th17) cells are a distinct lineage of CD4+ Thelper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells are critical for host defense against extracellular bacteria and fungi but are also key mediators in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoic Acid-related Orphan Receptor gamma t (RORyt).[1][2][3][4]

SHR168442 is a potent and selective antagonist of RORyt.[3][5][6] By inhibiting the transcriptional activity of RORyt, SHR168442 effectively suppresses the expression of the IL-17 gene, leading to a reduction in IL-17 secretion.[3][5][6] This mechanism makes SHR168442 a valuable tool for studying Th17-mediated immune responses and a promising therapeutic candidate for autoimmune disorders. These application notes provide a detailed protocol for the in vitro differentiation of human Th17 cells, treatment with SHR168442, and the subsequent quantitative analysis of Th17 cell populations by flow cytometry.

## **Signaling Pathway and Point of Inhibition**

The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine environment, primarily TGF- $\beta$  and IL-6.[1][7] This cytokine signaling activates the STAT3



pathway, which in conjunction with other factors, induces the expression of RORyt.[7] RORyt then drives the transcription of genes associated with the Th17 phenotype, most notably IL17A. [3][6] **SHR168442** acts as a direct antagonist to RORyt, binding to it and preventing the transcription of its target genes.



Click to download full resolution via product page

Th17 differentiation signaling and SHR168442 inhibition.



### **Experimental Data**

The following tables present representative data from the analysis of human naive CD4+ T cells differentiated under Th17-polarizing conditions for 5 days in the presence of varying concentrations of **SHR168442** or a vehicle control (DMSO).

Table 1: Flow Cytometry Analysis of Th17 Cell Markers

| Treatment Group     | Concentration | % of CD4+ cells expressing IL-17A | % of CD4+ cells expressing RORyt |
|---------------------|---------------|-----------------------------------|----------------------------------|
| Th0 (Non-Polarized) | -             | 0.8%                              | 1.5%                             |
| Th17 + Vehicle      | 0.1% DMSO     | 25.4%                             | 30.2%                            |
| SHR168442           | 1 nM          | 22.1%                             | 28.5%                            |
| 10 nM               | 15.8%         | 21.7%                             |                                  |
| 50 nM (IC50)        | 12.5%         | 16.1%                             | _                                |
| 100 nM              | 8.2%          | 11.3%                             | _                                |
| 1 μΜ                | 2.1%          | 4.5%                              | _                                |

Note: Data are representative. The IC50 for IL-17 secretion inhibition by **SHR168442** in mouse splenocytes has been reported as approximately 54 nM.[6]

Table 2: Summary of Inhibitory Potency

| Parameter               | IC50 Value |
|-------------------------|------------|
| IL-17A+ Cell Percentage | ~50 nM     |
| RORyt+ Cell Percentage  | ~60 nM     |

## **Experimental Protocols**

This section provides a detailed methodology for the isolation of naive CD4+ T cells, in vitro differentiation to Th17 cells, treatment with **SHR168442**, and subsequent analysis by flow



cytometry.



Click to download full resolution via product page



Overall experimental workflow for Th17 analysis.

#### Part 1: Isolation of Human Naive CD4+ T Cells

- PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- Naive CD4+ T Cell Enrichment: Enrich for naive CD4+ T cells from the isolated PBMCs using a magnetic-activated cell sorting (MACS) negative selection kit (e.g., Naive CD4+ T Cell Isolation Kit, human). This process depletes memory T cells, B cells, NK cells, monocytes, and CD8+ T cells. The purity of the isolated CD4+CD45RA+ population should be >95% as assessed by flow cytometry.

# Part 2: In Vitro Th17 Differentiation and SHR168442 Treatment

- Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody (e.g., clone OKT3) at 2 μg/mL in sterile PBS. Incubate for at least 2 hours at 37°C. Wash each well twice with sterile PBS before use.
- Compound Preparation: Prepare serial dilutions of **SHR168442** in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-ME). A typical concentration range would span from 1 nM to 1 μM. Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%).
- Cell Seeding: Resuspend the isolated naive CD4+ T cells to a concentration of 1 x 10<sup>6</sup> cells/mL in complete RPMI medium.
- Culture Setup: To the anti-CD3 coated wells, add the following components in order:
  - 50 μL of the appropriate SHR168442 dilution or vehicle control.
  - 50 μL of a 4X Th17 polarizing cocktail containing:
    - Soluble anti-human CD28 antibody (4 μg/mL)
    - Recombinant Human IL-6 (80 ng/mL)



- Recombinant Human TGF-β1 (20 ng/mL)
- Recombinant Human IL-23 (80 ng/mL)
- Recombinant Human IL-1β (80 ng/mL)
- Anti-IFN-y antibody (40 μg/mL)
- Anti-IL-4 antibody (40 μg/mL)
- $\circ$  100 µL of the naive CD4+ T cell suspension (1 x 10<sup>5</sup> cells).
- Controls:
  - Th0 (Non-polarized) Control: Culture cells with only anti-CD3/CD28 stimulation.
  - Th17 Vehicle Control: Culture cells with the full Th17 polarizing cocktail and the vehicle (DMSO).
- Incubation: Culture the plate for 4-6 days at 37°C in a humidified incubator with 5% CO2.

### **Part 3: Flow Cytometry Staining and Analysis**

- Cell Restimulation: On the final day of culture, restimulate the cells to enhance cytokine detection. Add a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA, 50 ng/mL), Ionomycin (1 μg/mL), and a protein transport inhibitor (Brefeldin A or Monensin) to each well. Incubate for 4-5 hours at 37°C.[2]
- Surface Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain for surface markers by incubating cells with an anti-human CD4 antibody (e.g., CD4-PerCP-Cy5.5) for 30 minutes at 4°C in the dark.
- Fixation and Permeabilization: Wash the cells with FACS buffer. Fix and permeabilize the
  cells using a commercial fixation/permeabilization buffer set according to the manufacturer's
  instructions. This step is crucial for allowing antibodies to access intracellular targets.
- Intracellular Staining: Perform intracellular staining by incubating the fixed and permeabilized cells with fluorochrome-conjugated antibodies against IL-17A (e.g., IL-17A-PE) and RORyt



(e.g., RORyt-APC) for 30 minutes at 4°C in the dark.[1]

- Washing and Acquisition: Wash the cells with permeabilization buffer. Resuspend the final cell pellet in FACS buffer for analysis. Acquire the samples on a flow cytometer.
- Data Analysis:
  - Gate on the lymphocyte population using Forward Scatter (FSC) and Side Scatter (SSC).
  - Gate on single cells using FSC-A vs FSC-H.
  - Gate on live cells (if a viability dye was used).
  - From the live, single-cell population, gate on CD4+ cells.
  - Within the CD4+ gate, quantify the percentage of cells positive for IL-17A and/or RORγt.
     Analyze the dose-dependent inhibition by SHR168442.

## **Troubleshooting**



| Issue                             | Potential Cause                                                                                                                                      | Suggested Solution                                                                                                                   |
|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Low Th17 Differentiation          | Suboptimal cytokine activity or concentration.                                                                                                       | Use fresh, high-quality recombinant cytokines and titrate for optimal concentration.                                                 |
| Inefficient T cell activation.    | Ensure proper coating of anti-<br>CD3 antibody and use an<br>optimal concentration of<br>soluble anti-CD28.                                          |                                                                                                                                      |
| High Cell Death                   | SHR168442 toxicity at high concentrations.                                                                                                           | Perform a dose-response curve to determine the optimal non-toxic concentration range.                                                |
| Inappropriate culture conditions. | Ensure proper cell handling and use of fresh, complete medium.                                                                                       |                                                                                                                                      |
| Weak Intracellular Signal         | Inefficient restimulation.                                                                                                                           | Optimize the duration and concentration of PMA and lonomycin. Ensure the protein transport inhibitor is added for the full duration. |
| Poor antibody staining.           | Titrate the anti-IL-17A and anti-RORyt antibodies to determine the optimal staining concentration. Use a high-quality fixation/permeabilization kit. |                                                                                                                                      |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. IncRNA STAT4-AS1 Inhibited TH17 Cell Differentiation by Targeting RORyt Protein PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Th17 Cells with Small Molecules and Small Interference RNA PMC [pmc.ncbi.nlm.nih.gov]
- 5. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 6. Pharmacological inhibition of RORyt suppresses the Th17 pathway and alleviates arthritis in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Flow Cytometry Analysis of Th17 Cells Treated with SHR168442]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430605#flow-cytometry-analysis-of-th17-cells-treated-with-shr168442]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com